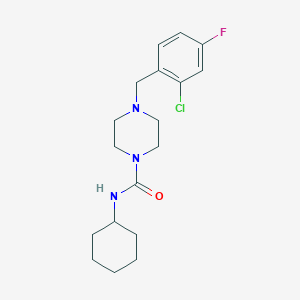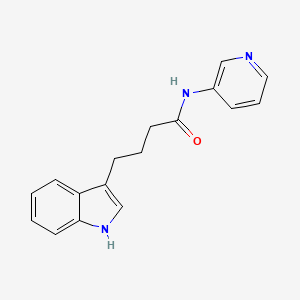
4-(1H-indol-3-yl)-N-3-pyridinylbutanamide
Vue d'ensemble
Description
4-(1H-indol-3-yl)-N-3-pyridinylbutanamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have a variety of physiological effects. In
Mécanisme D'action
4-(1H-indol-3-yl)-N-3-pyridinylbutanamide acts as a PPARδ agonist, which activates the PPARδ receptor in the body. This activation leads to an increase in the expression of genes involved in lipid metabolism and energy expenditure, resulting in increased endurance and improved lipid metabolism. Additionally, 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase endurance and improve lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and energy expenditure. Additionally, 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide in lab experiments is its well-studied mechanism of action and physiological effects. Additionally, 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide in lab experiments is its potential for off-target effects, as it may activate other PPAR receptors in addition to PPARδ.
Orientations Futures
For research on 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide include further studies on its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, further studies on the safety and efficacy of 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide in humans are needed to determine its potential as a therapeutic agent. Finally, further studies on the potential off-target effects of 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide are needed to fully understand its mechanism of action.
Applications De Recherche Scientifique
4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of physiological effects, including increasing endurance, improving lipid metabolism, and reducing inflammation. Additionally, 4-(1H-indol-3-yl)-N-3-pyridinylbutanamide has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
4-(1H-indol-3-yl)-N-pyridin-3-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(20-14-6-4-10-18-12-14)9-3-5-13-11-19-16-8-2-1-7-15(13)16/h1-2,4,6-8,10-12,19H,3,5,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXNSJJBNIOWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4849509.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4849510.png)
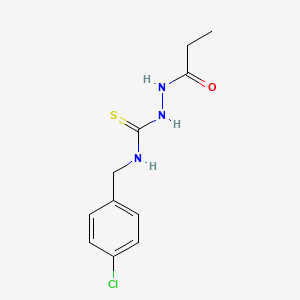
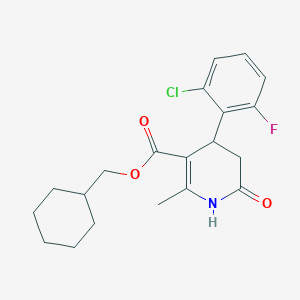
![6-({[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4849519.png)
![1-(3-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4849526.png)
![3-benzyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849533.png)
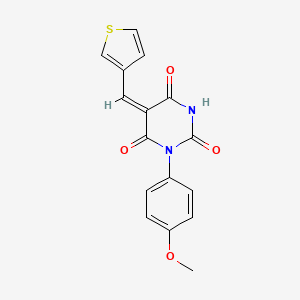
![methyl 10-methyl-2-(2-thienyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4849543.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B4849562.png)
![3-ethyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849574.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-methylbenzamide](/img/structure/B4849582.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4849587.png)
